6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorophenoxybenzyl moiety, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core is known to interact with kinase enzymes, inhibiting their activity by binding to the ATP-binding site . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrazolo core but differs in the attached functional groups and overall structure.
Pyrazolo[4,3-e][1,2,4]triazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its ability to interact with kinase enzymes and other molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H23FN4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[[4-(4-fluorophenoxy)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H23FN4O2/c1-15-23-21(13-22(17-5-6-17)28-24(23)30(2)29-15)25(31)27-14-16-3-9-19(10-4-16)32-20-11-7-18(26)8-12-20/h3-4,7-13,17H,5-6,14H2,1-2H3,(H,27,31) |
InChI Key |
HLYHFNMRSYGOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)OC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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